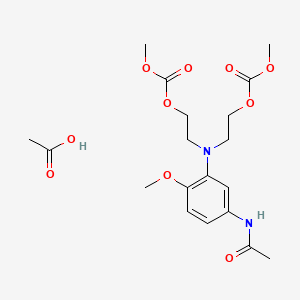

7-(5-Acetamido-2-methoxyphenyl)-10-(methoxycarbonyl)-3-oxo-2,4,10-trioxa-7-azadecane monoacetate

Description

This compound is a structurally complex molecule featuring a 2,4,10-trioxa-7-azadecane backbone with multiple functional groups: a 5-acetamido-2-methoxyphenyl substituent at position 7, a methoxycarbonyl group at position 10, and a 3-oxo moiety. The monoacetate ester suggests enhanced solubility or stability compared to its non-acetylated counterpart.

Properties

CAS No. |

84030-52-4 |

|---|---|

Molecular Formula |

C19H28N2O10 |

Molecular Weight |

444.4 g/mol |

IUPAC Name |

2-[5-acetamido-2-methoxy-N-(2-methoxycarbonyloxyethyl)anilino]ethyl methyl carbonate;acetic acid |

InChI |

InChI=1S/C17H24N2O8.C2H4O2/c1-12(20)18-13-5-6-15(23-2)14(11-13)19(7-9-26-16(21)24-3)8-10-27-17(22)25-4;1-2(3)4/h5-6,11H,7-10H2,1-4H3,(H,18,20);1H3,(H,3,4) |

InChI Key |

VVMWKRASIUVWJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)N(CCOC(=O)OC)CCOC(=O)OC.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylformamide is typically synthesized through the reaction of dimethylamine with carbon monoxide in the presence of a catalyst such as sodium methoxide . The reaction is carried out under high pressure and temperature conditions to yield the desired product.

Industrial Production Methods

In industrial settings, N,N-Dimethylformamide is produced by the reaction of dimethylamine with carbon monoxide in the presence of a sodium methoxide catalyst. The process involves the following steps:

Reaction: Dimethylamine and carbon monoxide are reacted under high pressure and temperature.

Distillation: The crude product is distilled to separate N,N-Dimethylformamide from other by-products.

Purification: The distilled product is further purified to obtain high-purity N,N-Dimethylformamide.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylformamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form and .

Reduction: It can be reduced to form and .

Substitution: It can undergo substitution reactions with halogens to form .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Common reducing agents include and .

Substitution: Halogenation reactions typically use or under controlled conditions.

Major Products

Oxidation: Dimethylamine and carbon dioxide.

Reduction: Dimethylamine and formic acid.

Substitution: Halogenated derivatives such as .

Scientific Research Applications

N,N-Dimethylformamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a solvent in various chemical reactions, including and reactions.

Biology: It is used in the extraction and purification of and .

Medicine: It is used as a solvent in the formulation of and in the synthesis of .

Industry: It is used in the production of , , and .

Mechanism of Action

N,N-Dimethylformamide exerts its effects primarily through its ability to act as a solvent. It can dissolve a wide range of substances, facilitating chemical reactions and processes. The molecular targets and pathways involved include:

Solvation: It interacts with solute molecules through and , stabilizing them in solution.

Catalysis: It can act as a catalyst in certain reactions by stabilizing transition states and intermediates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Spiro or Heterocyclic Frameworks

Key Observations :

- The target compound shares a trioxa-aza backbone with 11-Azido-3,6,9-trioxaundecan-1-amine but differs in its cyclic arrangement and acetamido/methoxycarbonyl substituents .

- Spiro compounds like those in and exhibit modular reactivity, enabling diverse functionalization (e.g., benzothiazole or phthalimido groups), but the target compound’s 5-acetamido-2-methoxyphenyl group may confer distinct electronic or steric effects .

Cephalosporin Derivatives with Bicyclic Cores

Key Observations :

- While cephalosporins (e.g., ) share bicyclic frameworks with the target compound, their 5-thia-1-azabicyclo[4.2.0]octene cores differ from the trioxa-azadecane system. This distinction impacts biological activity; cephalosporins target bacterial cell walls, whereas the target compound’s lack of a β-lactam ring suggests non-antibiotic applications .

Functional Group Comparison

- Acetamido/Methoxycarbonyl Groups: Present in both the target compound and Methoxycarbonyl-9-[methyl-(2’S)-[N-phthalimidoamino]propionate]-spirodecane (). These groups enhance polarity and may influence binding affinity in biological systems .

- Trioxa Chains: The 2,4,10-trioxa motif in the target compound resembles polyethylene glycol (PEG)-like chains in , which are known to improve aqueous solubility .

Biological Activity

7-(5-Acetamido-2-methoxyphenyl)-10-(methoxycarbonyl)-3-oxo-2,4,10-trioxa-7-azadecane monoacetate, with the Chemical Abstracts Service (CAS) number 84030-52-4, is a complex organic compound notable for its potential biological activities. This article examines its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C19H28N2O10, with a molar mass of approximately 444.43 g/mol. The structure includes multiple functional groups that contribute to its bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C19H28N2O10 |

| Molar Mass | 444.43 g/mol |

| CAS Number | 84030-52-4 |

| EINECS | 281-827-6 |

The biological activity of this compound can be attributed to its structural characteristics. The presence of the acetamido and methoxycarbonyl groups suggests potential interactions with various biological targets, including enzymes and receptors.

- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Antimicrobial Activity : There is evidence suggesting that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anti-inflammatory Effects : Some studies have reported anti-inflammatory effects, possibly through modulation of cytokine production or inhibition of inflammatory mediators.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Anti-inflammatory Properties

In vitro experiments demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cell lines by up to 60%, suggesting its potential as an anti-inflammatory agent.

Case Study 3: Cytotoxicity

A cytotoxicity assay performed on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 25 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.